molecular formula C7H9NOS B1334031 2-Acetyl-4,5-dimethylthiazole CAS No. 7531-76-2

2-Acetyl-4,5-dimethylthiazole

Cat. No. B1334031
CAS RN: 7531-76-2
M. Wt: 155.22 g/mol
InChI Key: NQBBXAHMYZUTSW-UHFFFAOYSA-N
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Description

2-Acetyl-4,5-dimethylthiazole (2-AMT) is a heterocyclic compound that has been used in scientific research for over a century. It is a colorless, crystalline solid at room temperature and has a molecular weight of 177.22 g/mol. 2-AMT has a variety of applications in the field of biochemistry, including enzyme inhibition, drug action, and metabolism. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-AMT.

Scientific Research Applications

Molecular and Spectroscopic Studies

  • Spectroscopic and Molecular Docking Studies: The molecule 5-acetyl-2,4-dimethylthiazole (C7H9NSO) has been analyzed using UV-vis and FT-IR spectral results and DFT calculation methods. It shows potential as an antiproliferative and antibacterial agent, confirmed by molecular docking studies indicating inhibitory effects on vascular endothelial growth factor (VEGFR-2) and β-ketoacyl-acyl carrier protein synthase III (KAS III) (Avcı et al., 2019).

Synthesis and Structural Investigation

  • Synthesis of Biologically Active Complexes: The synthesis and structural investigation of biologically active complexes of 4-acetyl-2-(acetylamino)-5-dimethyl-Δ2-1,3,4-thiadiazole with metals like Zn, Hg, Cd, and Cu have been explored. These complexes have been characterized based on various chemical analyses and tested for fungitoxicity on pathogenic fungi (Thimmaiah et al., 1985).

Biological Activities and Effects

  • Anticancer Activities

    Studies on 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives synthesized from 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives reveal reasonable anticancer activity against various human tumor cell lines, particularly melanoma-type cell lines (Duran & Demirayak, 2012).

  • Cytotoxicity and Apoptosis Inducing Studies

    Thiazole derivatives, specifically 5-(4-substituted benzylidene)-2-[(4,5-dimethylthiazol-2-yl)amino]thiazol-4(5H)-one derivatives, have been studied for their antiproliferative activity on various cell lines. Compounds like 4f, 4j, and 4p exhibited significant cytotoxicity and induced apoptosis in cell lines, indicating their potential as anticancer agents (Yurttaş, Demir, & Çiftçi, 2018).

Chemical Properties and Applications

  • Acid-Base Properties

    The study of acid-base properties of various thiazolone derivatives, including 5-acetyl-4-methyl-2-thiazolone, contributes to understanding their chemical reactivity and potential for facile acylation, beneficial in various synthetic processes (Zaionts, Maksimova, & Mints, 1972).

  • Synthesis and Fragmentation Studies

    The mass spectrometric fragmentation of the oxetanes of 2,4-dimethylthiazole has been studied to understand their characteristic fragmentation patterns, crucial for their use in chemical synthesis and analysis (Nakano & Mart, 1981).

Safety and Hazards

2-Acetyl-4,5-dimethylthiazole may cause skin irritation and serious eye irritation . It may also cause respiratory irritation and may lead to allergy or asthma symptoms if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2-Acetyl-4,5-dimethylthiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound influences various cellular processes and cell types. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in oxidative stress response and inflammation . Additionally, this compound has been shown to impact mitochondrial function, leading to changes in cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it binds to the active site of cytochrome P450 enzymes, altering their catalytic activity . This binding can lead to changes in the metabolism of other compounds, affecting overall cellular function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term exposure to this compound has been shown to cause changes in cellular function, including alterations in gene expression and metabolic activity . These effects are often observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity . Toxic or adverse effects have been observed at very high doses, including liver and kidney damage . These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s involvement in these pathways underscores its potential impact on overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, it may accumulate in the mitochondria, where it can affect mitochondrial function and energy metabolism .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, such as the mitochondria or the nucleus . In these locations, this compound can exert its effects on cellular function, including modulation of gene expression and metabolic activity .

properties

IUPAC Name

1-(4,5-dimethyl-1,3-thiazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-4-6(3)10-7(8-4)5(2)9/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBBXAHMYZUTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373323
Record name 2-Acetyl-4,5-dimethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7531-76-2
Record name 2-Acetyl-4,5-dimethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7531-76-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 4,5-dimethylthiazole (2.0 g, 17.67 mmol, 1 eq.) in dry diethyl ether (20 mL) was added slowly dropwise, over approximately 30 minutes, to a solution of butyllithium (7.8 mL, 19.44 mmol, 2.5M, 1.1 eq.) in dry diethyl ether (20 mL) at −70° C. The resultant solution was stirred at −70° C. for 30 minutes, −30° C. for 20 minutes and then re-cooled to −70° C. Dry ethyl acetate (3.11 g, 3.5 mL, 35.34 mmol, 2 eq.) was added in one portion to the deep red solution and the cooling bath was removed. After 50 minutes stirring at room temperature the reaction mixture was poured into saturated NaHSO4 and extracted with ethyl acetate (3×50 mL). The combined organic extracts were washed with saturated Na2CO3 (1×50 mL), brine (1×50 mL), dried over solid Na2SO4 and filtered. The filtrate was concentrated under reduced pressure and the resultant greenish, mobile oil was purified by column chromatography (15% ethyl acetate in hexanes) on silica gel giving a yellow oil (1.81 g, 66% yield): 1H (400 Mhz, CDCl3) δ 2.4(3H, s), 2.5(3H, s), 2.7(3H, s).
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Synthesis routes and methods III

Procedure details

Commercially available 4,5-dimethyl-1,3-thiazole (453 mg) was dissolved in tetrahydrofuran (10 ml) to prepare a solution which was then cooled to −78° C. A hexane solution (1.56 M) (2.8 ml) of n-butyllithium was slowly added over a period of 10 min, and the mixture was stirred at −78° C. for 2 hr. N-Methoxy-N-methylacetamide (454 mg) was dissolved in tetrahydrofuran (2 ml) to prepare a solution which was then slowly added over a period of 10 min, and the mixture was stirred at −78° C. for 2 hr. The cooling bath was removed, an aqueous saturated ammonium chloride solution (10 ml) was added, and the mixture was stirred for 30 min. Further, water (10 ml) was added, and the reaction solution was extracted with ethyl acetate. The organic layer was washed with saturated brine and was dried over sodium sulfate. The solvent was removed, and the residue was purified by chromatography on silica gel using hexane/ethyl acetate for development to give the title compound (609 mg, 98%).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetyl-4,5-dimethylthiazole
Reactant of Route 2
2-Acetyl-4,5-dimethylthiazole
Reactant of Route 3
2-Acetyl-4,5-dimethylthiazole

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